N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride
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Overview
Description
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride: is a chemical compound with the molecular formula C5H4ClF6NO. It is known for its unique properties due to the presence of trifluoroethyl groups, which impart significant stability and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride typically involves the reaction of 2,2,2-trifluoroethylamine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general reaction scheme is as follows:
2,2,2-trifluoroethylamine+phosgene→N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of phosgene or triphosgene is carefully managed due to their toxic nature .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating
Major Products:
Carbamates: Formed by reaction with alcohols
Scientific Research Applications
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of trifluoroethylated compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development due to its ability to introduce trifluoroethyl groups, which can improve the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mechanism of Action
The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of stable intermediates through the introduction of trifluoroethyl groups. These groups enhance the stability and reactivity of the molecule, making it a valuable reagent in various chemical transformations. The trifluoroethyl groups also influence the molecular targets and pathways involved, leading to improved performance in applications such as drug development and material science .
Comparison with Similar Compounds
- N,N-bis(2,2,2-trifluoroethyl)carbamic acid
- N,N-bis(2,2,2-trifluoroethyl)urea
- 2,2,2-trifluoroethylamine
Comparison: N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to its ability to introduce trifluoroethyl groups into various molecules, enhancing their stability and reactivity. Compared to similar compounds, it offers greater versatility in chemical synthesis and industrial applications. Its reactivity with nucleophiles and ability to form stable intermediates make it a valuable tool in organic synthesis .
Properties
CAS No. |
1383776-76-8 |
---|---|
Molecular Formula |
C5H4ClF6NO |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
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